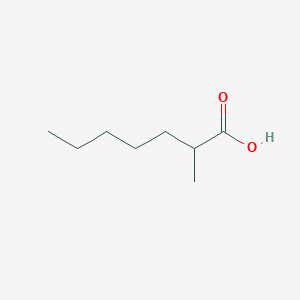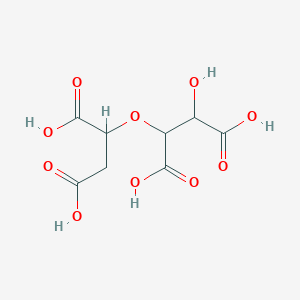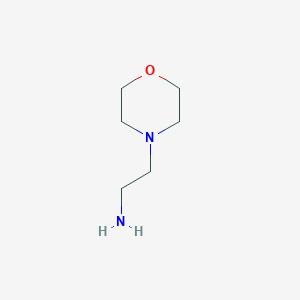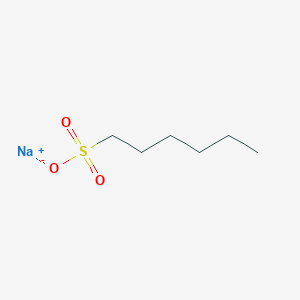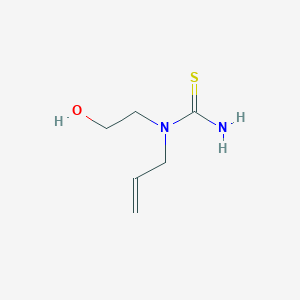
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea, also known as HETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has a unique structure and properties, making it a promising candidate for different scientific studies.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to have various biochemical and physiological effects on the body. In addition to its anticancer and anti-inflammatory properties, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been shown to possess antioxidant activity, protecting cells from oxidative damage. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been shown to have a neuroprotective effect, reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea in lab experiments is its high purity and yield, making it an efficient and effective compound to work with. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has a unique structure and properties, making it a promising candidate for various scientific studies. However, one limitation of using N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea. One potential direction is the development of new chemotherapeutic agents based on the structure and properties of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea and its potential applications in other scientific fields, such as neurology and immunology. Further research is also needed to improve the solubility of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea, making it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea involves the reaction of propargyl alcohol with thiourea in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydroxylamine. This method yields N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea in high purity and yield, making it an efficient and effective process.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea is in the field of medicinal chemistry. N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has been shown to possess potent anticancer activity, making it a potential candidate for the development of new chemotherapeutic agents. Additionally, N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Propiedades
Número CAS |
113374-67-7 |
|---|---|
Nombre del producto |
N-(2-Hydroxyethyl)-N-prop-2-en-1-ylthiourea |
Fórmula molecular |
C6H12N2OS |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-prop-2-enylthiourea |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-8(4-5-9)6(7)10/h2,9H,1,3-5H2,(H2,7,10) |
Clave InChI |
TULQRNVFXJIBEM-UHFFFAOYSA-N |
SMILES |
C=CCN(CCO)C(=S)N |
SMILES canónico |
C=CCN(CCO)C(=S)N |
Sinónimos |
Thiourea, N-(2-hydroxyethyl)-N-2-propenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
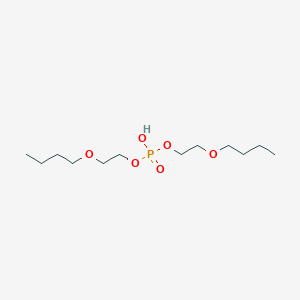
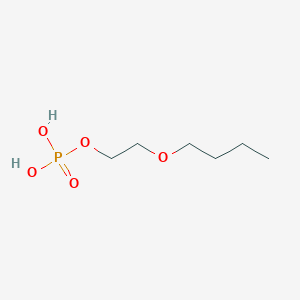
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
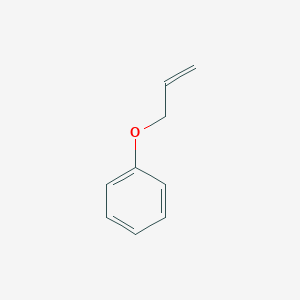
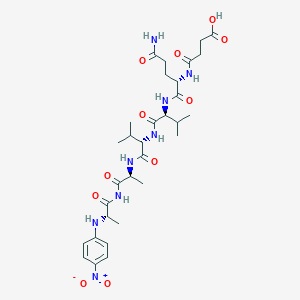
![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)
